5,5-Bis(phenoxymethyl)-1,3-dioxane

Description

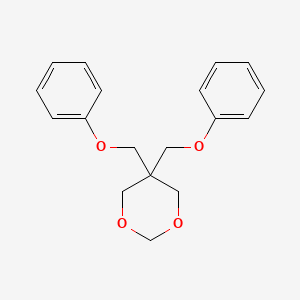

Structure

3D Structure

Properties

CAS No. |

60984-68-1 |

|---|---|

Molecular Formula |

C18H20O4 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

5,5-bis(phenoxymethyl)-1,3-dioxane |

InChI |

InChI=1S/C18H20O4/c1-3-7-16(8-4-1)21-13-18(11-19-15-20-12-18)14-22-17-9-5-2-6-10-17/h1-10H,11-15H2 |

InChI Key |

UCCWYLBQIBZFJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCO1)(COC2=CC=CC=C2)COC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Bis Phenoxymethyl 1,3 Dioxane and Its Analogs

Precursor Synthesis Strategies for Phenoxymethyl (B101242) Moieties

The synthesis of the phenoxymethyl moieties attached to the 1,3-dioxane (B1201747) core is a critical step. A common and effective method for forming the ether linkage in these moieties is the Williamson ether synthesis. francis-press.com This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide. In the context of 5,5-Bis(phenoxymethyl)-1,3-dioxane, a dihalide precursor is often used.

Another key precursor is 2,2-disubstituted propane-1,3-diols. google.com These can be prepared by reacting a disubstituted ethanal with formaldehyde (B43269) in the presence of an acid ion exchanger, followed by reduction of the resulting intermediate. google.com This method provides the core propanediol (B1597323) structure onto which the phenoxymethyl groups can be introduced.

Formation of the 1,3-Dioxane Ring System

The formation of the 1,3-dioxane ring is a pivotal step in the synthesis of these compounds. This is typically achieved through reactions that form a cyclic acetal (B89532).

Acetalization Reactions and Condensation Approaches

The most common method for forming the 1,3-dioxane ring is the acid-catalyzed reaction of a 1,3-diol with an aldehyde or a ketone. chemistry-online.comorganic-chemistry.org This condensation reaction, known as acetalization, involves the formation of a six-membered ring containing two oxygen atoms. The reaction is an equilibrium process, and to drive it towards the formation of the dioxane product, water is typically removed from the reaction mixture. chemistry-online.com

A standard procedure involves using a catalytic amount of a Brønsted or Lewis acid, such as p-toluenesulfonic acid (PTSA) or zirconium tetrachloride, in a solvent that allows for the azeotropic removal of water. organic-chemistry.org For instance, the synthesis of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) is achieved by reacting 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol) with benzaldehyde (B42025) in the presence of an acid catalyst. chemistry-online.com Interestingly, this reaction can also be performed in water, with the insolubility of the product driving the reaction forward. chemistry-online.com

The choice of carbonyl compound and diol allows for the synthesis of a wide variety of substituted 1,3-dioxanes. The reaction conditions can be mild, and various catalysts have been shown to be effective, including iodine-loaded activated carbon. nih.gov

Table 1: Catalysts and Conditions for Acetalization Reactions

| Catalyst | Carbonyl Compound | Diol | Solvent | Conditions | Yield | Reference |

| p-Toluenesulfonic acid (PTSA) | Benzaldehyde | Pentaerythritol (B129877) | N,N-Dimethylformamide (DMF) | 90–100°C, 5 hours | ~70% | |

| Iodine-loaded activated carbon | Benzaldehyde | 2,2-Bis(hydroxymethyl)-1,3-propanediol | DMF | 353-363 K, 5 hours | 80% | nih.gov |

| Concentrated HCl | Benzaldehyde | Pentaerythritol | Water | 35°C, 1 hour | Good | chemistry-online.com |

| Zirconium tetrachloride (ZrCl₄) | Various | 1,3-Propanediol (B51772) | - | Mild | - | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Various | 1,3-Propanediol | - | Mild | - | organic-chemistry.org |

Ring-Closing Reactions and Cyclization Mechanisms

The mechanism of 1,3-dioxane formation involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by one of the hydroxyl groups of the 1,3-diol. This forms a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a carbocation. The second hydroxyl group of the diol then attacks this carbocation in an intramolecular fashion, leading to the formation of the six-membered ring. Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final 1,3-dioxane product.

Functional Group Interconversions at the C-5 Position of 1,3-Dioxanes

Once the 1,3-dioxane ring is formed, the functional groups at the C-5 position can be modified to synthesize the target compound, this compound. This often involves starting with a precursor that has functional groups amenable to conversion.

Conversion from Halogenated Precursors (e.g., 5,5-Bis(halomethyl)-1,3-dioxanes)

A common strategy involves the use of 5,5-bis(halomethyl)-1,3-dioxane precursors, such as 5,5-bis(chloromethyl)-1,3-dioxane or 5,5-bis(bromomethyl)-1,3-dioxane. researchgate.net These halogenated compounds are reactive towards nucleophilic substitution. The synthesis of this compound can be achieved by reacting the bis(halomethyl) derivative with a phenoxide, typically generated by treating phenol with a base like sodium hydride. This is a classic example of the Williamson ether synthesis. francis-press.com The halide atoms serve as good leaving groups, facilitating the formation of the ether linkages.

Isomerization of 5-bromo-5-(bromomethyl)-1,3-dioxanes can occur under acidic conditions to yield the more thermodynamically stable trans-isomer, where the bromine is in an equatorial position. thieme-connect.de

Table 2: Synthesis of Halogenated 1,3-Dioxane Precursors

| Precursor | Reactants | Catalyst | Notes | Reference |

| 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane (B15075948) | 2,2-Dimethyl-1,3-dioxane, Formaldehyde, Hydrochloric acid | Zinc chloride | Chloromethylation reaction | |

| 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | 2,2-Bis(bromomethyl)-1,3-propanediol, Benzophenone | - | - | researchgate.net |

Conversion from Hydroxylated Precursors (e.g., 5,5-Bis(hydroxymethyl)-1,3-dioxanes)

An alternative route starts with a 5,5-bis(hydroxymethyl)-1,3-dioxane precursor. The hydroxyl groups in this precursor can be converted into better leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides. These sulfonate esters are excellent leaving groups and can then be displaced by a phenoxide nucleophile in a substitution reaction to form the desired phenoxymethyl ether linkages. This multi-step process involving the interconversion of functional groups is a fundamental strategy in organic synthesis. fiveable.meimperial.ac.uk

The synthesis of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a key hydroxylated precursor, is well-documented and can be achieved with high yields. nih.govchemicalbook.com

Catalytic Approaches in 1,3-Dioxane Synthesis

The synthesis of 1,3-dioxanes, including 5,5-disubstituted derivatives like this compound, is most commonly achieved through the acetalization reaction between a carbonyl compound and a 1,3-diol. The efficiency and selectivity of this reaction are heavily reliant on the choice of catalyst. A wide array of catalytic systems, ranging from classical Brønsted and Lewis acids to innovative heterogeneous and photoacid catalysts, have been developed to facilitate this transformation under various reaction conditions.

The fundamental reaction involves the acid-catalyzed condensation of an aldehyde or a ketone with a 1,3-propanediol derivative. wikipedia.org For the synthesis of this compound, the key precursors would be formaldehyde and 2,2-bis(phenoxymethyl)-1,3-propanediol. The role of the catalyst is to activate the carbonyl group, making it more susceptible to nucleophilic attack by the diol's hydroxyl groups, and to facilitate the subsequent cyclization and dehydration steps.

Brønsted Acid Catalysis:

Traditional and widely used catalysts for 1,3-dioxane synthesis are strong Brønsted acids. organic-chemistry.org Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TSA), are effective in promoting the reaction. organic-chemistry.orggoogle.com A standard laboratory procedure often involves refluxing the reactants in a solvent like toluene (B28343) with a catalytic amount of p-TSA, utilizing a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product. organic-chemistry.org

Lewis Acid Catalysis:

Lewis acids have emerged as a powerful alternative, often offering milder reaction conditions and improved chemoselectivity. organic-chemistry.org Various Lewis acids have been successfully employed in the synthesis of 1,3-dioxanes. For instance, zirconium tetrachloride (ZrCl₄) has been demonstrated as a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds. organic-chemistry.org Other effective Lewis acids include indium(III) chloride (InCl₃) and magnesium bromide (MgBr₂). thieme-connect.de Bismuth triflate (Bi(OTf)₃) has also been noted for its catalytic activity in the synthesis of cyclic acetals from diols.

The following table summarizes the use of different Lewis acids in the synthesis of various 1,3-dioxane derivatives.

| Catalyst | Carbonyl Compound | Diol | Conditions | Yield (%) | Reference |

| ZrCl₄ | Various aldehydes/ketones | 1,3-Propanediol | Mild conditions | High | organic-chemistry.org |

| InCl₃ | Various aldehydes/ketones | Biphenol derivatives | Neat, 60 °C | 20-40 | thieme-connect.de |

| MgBr₂ | Aldehyde | 1,4-Diol | CHCl₃, rt, 10 h | 80-89 | thieme-connect.de |

Heterogeneous Catalysis:

To overcome the challenges associated with the separation and recovery of homogeneous catalysts, significant research has been directed towards the development of heterogeneous catalytic systems. These solid acid catalysts are easily separable from the reaction mixture, allowing for simpler workup procedures and potential for catalyst recycling. Examples include acidic ion-exchange resins, such as sulfonic acid-functionalized phenol-formaldehyde resins, and inorganic materials like acidic montmorillonite. google.com

Mesoporous materials have also shown great promise. For example, ZnAlMCM-41, a solid acid catalyst, has been effectively used in the Prins cyclization of olefins with paraformaldehyde to selectively synthesize 4-phenyl-1,3-dioxane. rsc.org This highlights the potential of engineered solid catalysts to provide high activity and selectivity in 1,3-dioxane synthesis. rsc.org In other studies, Pd/C has been used as a heterogeneous catalyst for the hydrogenation of substituted 5-acyl-1,3-dioxanes to the corresponding alcohols with high selectivity. finechem-mirea.ru

Novel Catalytic Methods:

Recent advancements in catalysis have introduced novel methods for 1,3-dioxane synthesis. Photoacid-catalyzed acetalization represents a modern approach, where a catalyst becomes strongly acidic only upon irradiation with visible light, allowing for temporal control of the reaction. rsc.org For example, 6-bromo-2-naphthol (B32079) has been used as a photoacid catalyst for the synthesis of acetals from aldehydes and alcohols under blue LED irradiation. rsc.org

Furthermore, iodine supported on activated carbon has been reported as an effective catalyst for the synthesis of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane from 2,2-bis(hydroxymethyl)-1,3-propanediol and benzaldehyde, affording the product in high yield. nih.govresearchgate.net N-Bromosuccinimide (NBS) has also been utilized as a catalyst for the formation of 1,3-dioxanes from carbonyl compounds and 1,3-propanediol in the presence of an orthoformate. organic-chemistry.org

The table below provides an overview of various catalytic systems employed in the synthesis of 1,3-dioxanes.

| Catalyst Type | Specific Catalyst | Reactants | Key Features | Reference |

| Brønsted Acid | p-Toluenesulfonic acid | Carbonyl compound, 1,3-diol | Standard, effective with water removal | organic-chemistry.org |

| Lewis Acid | Zirconium tetrachloride | Carbonyl compound, 1,3-diol | High efficiency and chemoselectivity | organic-chemistry.org |

| Heterogeneous | ZnAlMCM-41 | Styrene, Paraformaldehyde | Reusable, high selectivity for 4-phenyl-1,3-dioxane | rsc.org |

| Heterogeneous | Pd/C | 5-Acyl-1,3-dioxanes | Reduction to alcohols, >95% selectivity | finechem-mirea.ru |

| Photoacid | 6-Bromo-2-naphthol | Benzaldehyde, Methanol | Visible light-induced, mild conditions | rsc.org |

| Other | Iodine on activated carbon | Benzaldehyde, 2,2-Bis(hydroxymethyl)-1,3-propanediol | High yield for 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane | nih.govresearchgate.net |

| Other | N-Bromosuccinimide | Carbonyl compound, 1,3-propanediol | Tolerates acid-sensitive groups | organic-chemistry.org |

The choice of a specific catalytic approach depends on various factors, including the substrate scope, desired reaction conditions (e.g., temperature, solvent), and the need for chemoselectivity, especially in the presence of other sensitive functional groups. The ongoing development of new catalysts continues to expand the toolkit for the efficient and selective synthesis of this compound and its analogs.

Advanced Structural Characterization and Conformational Analysis of 5,5 Bis Phenoxymethyl 1,3 Dioxane

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental in determining the molecular structure of compounds. For 5,5-Bis(phenoxymethyl)-1,3-dioxane, Nuclear Magnetic Resonance (NMR) and Vibrational (IR and Raman) spectroscopy provide a wealth of information regarding its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. Analysis of a related compound, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932), offers insights into the types of signals that would be expected for the title compound.

For instance, in the ¹H NMR spectrum of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, distinct signals are observed for the different types of protons. The protons of the aromatic ring typically appear in the range of δ 7.25–7.45 ppm. A singlet corresponding to the acetal (B89532) proton (CH) is found at approximately 5.55 ppm. The exocyclic methylene (B1212753) protons (CH₂) show singlets at around 4.33 and 4.80 ppm in certain solvents.

The ¹³C NMR spectrum provides complementary information. For the phenyl-substituted analogue, the carbon atoms of the phenyl group resonate at δ 126.14 (2xCH), 127.95 (2xCH), 128.59 (CH), and 138.76 (C). The acetal carbon gives a signal at δ 100.66, while the methylene carbons of the dioxane ring and the hydroxymethyl groups appear at δ 69.06 (2×CH₂), 60.97 (CH₂), and 59.48 (CH₂). For this compound, additional signals corresponding to the phenoxy groups would be expected.

| Nucleus | Chemical Shift (δ, ppm) | Assignment (for 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane) |

|---|---|---|

| ¹H | 7.45–7.25 (m) | Ar–H |

| ¹H | 5.55 (s) | acetal CH |

| ¹H | 3.69 (d, J = 5.2 Hz) | CH₂ |

| ¹H | 3.26 (d, J = 5.0 Hz) | CH₂ |

| ¹³C | 138.76 | C (aromatic) |

| ¹³C | 128.59 | CH (aromatic) |

| ¹³C | 127.95 | 2×CH (aromatic) |

| ¹³C | 126.14 | 2×CH (aromatic) |

| ¹³C | 100.66 | acetal CH |

| ¹³C | 69.06 | 2×CH₂ |

| ¹³C | 60.97 | CH₂ |

| ¹³C | 59.48 | CH₂ |

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For dioxane derivatives, these techniques can confirm the presence of C-O (ether) linkages and aromatic rings. In related structures, characteristic bands for C-H stretching, C-O-C stretching, and aromatic ring vibrations are observed. While specific data for this compound is not detailed in the provided search results, analysis of similar compounds allows for the prediction of key spectral features.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Phenoxy group |

| C-H Stretch (Aliphatic) | 3000-2850 | Dioxane ring and methylene bridges |

| C=C Stretch (Aromatic) | 1600-1450 | Phenoxy group |

| C-O-C Stretch (Ether) | 1260-1000 | Dioxane ring and phenoxymethyl (B101242) groups |

Solid-State Structural Determination

While spectroscopic methods provide valuable data on molecular structure, X-ray diffraction analysis of single crystals offers a definitive three-dimensional map of the atomic arrangement in the solid state.

X-ray Diffraction Analysis

X-ray crystallography on the related compound, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, reveals that it crystallizes in an orthorhombic system with the space group C222₁. nih.govresearchgate.net The lattice parameters have been determined as a = 6.2654 Å, b = 10.4593 Å, and c = 34.5285 Å. nih.govresearchgate.net This type of detailed structural information allows for the precise measurement of bond lengths, bond angles, and torsion angles, which are crucial for a comprehensive understanding of the molecule's conformation. researchgate.net Such studies have also identified intermolecular interactions, like O—H···O hydrogen bonds in the crystalline lattice of the hydroxymethyl analogue. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | C222₁ |

| a (Å) | 6.2654 (4) |

| b (Å) | 10.4593 (6) |

| c (Å) | 34.5285 (19) |

| V (ų) | 2262.7 (2) |

| Z | 8 |

Conformational Dynamics of the 1,3-Dioxane (B1201747) Ring

The six-membered 1,3-dioxane ring is not planar and can adopt several conformations. The study of these dynamics is essential for understanding the molecule's reactivity and properties.

Chair Conformation Analysis

The most stable conformation for the 1,3-dioxane ring is typically a chair form. nih.govresearchgate.netresearchgate.net In the case of 5,5-disubstituted-1,3-dioxanes, this chair conformation is well-established. For the analogous 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, X-ray analysis has unequivocally shown that the 1,3-dioxane ring adopts a chair conformation. nih.govresearchgate.net In this arrangement, substituents on the ring can occupy either axial or equatorial positions. It has been determined that the phenyl group at the C2 position occupies an equatorial position, which is generally the more sterically favorable orientation. nih.govresearchgate.net Quantum-chemical studies on similar 5-substituted 1,3-dioxanes have also supported the chair conformer as the global minimum on the potential energy surface. researchgate.net The conformational preferences of the phenoxymethyl groups at the C5 position in the title compound would be a key area for further investigation.

Ring Inversion Pathways and Energy Barriers

The 1,3-dioxane ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation, which is its most stable ground state. The process of ring inversion, which interconverts the two chair forms, proceeds through higher-energy transition states and intermediates, most notably the twist-boat conformation.

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have elucidated two primary pathways for the conformational isomerization of the chair conformers. researchgate.net These pathways involve the intermediacy of twist conformers. The energy barriers for this process are influenced by the nature of the substituents on the ring. For instance, in a study of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, a structurally related compound, the barrier to interconversion was determined to be 8.9 kcal/mol through low-temperature NMR spectroscopy. This value provides a reasonable estimate for the energy barrier that might be expected for this compound, although the larger and more flexible phenoxymethyl groups would likely modulate this value.

The general pathway for the chair-to-chair interconversion can be summarized as follows:

Chair (C) ⇌ Twist-Boat (TB) ⇌ Inverted Chair (C')

| Compound | Method | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | Low-temperature NMR | 8.9 | nih.gov |

| 5-Alkyl-1,3-dioxanes (general) | Quantum-chemical calculations | Estimated potential barriers | researchgate.net |

Influence of Substituents on Conformational Preferences (e.g., Phenoxymethyl Groups)

The presence of two bulky phenoxymethyl groups at the C5 position of the 1,3-dioxane ring has a significant impact on its conformational preferences. In the most stable chair conformation, large substituents generally prefer to occupy equatorial positions to minimize steric strain arising from 1,3-diaxial interactions.

Studies on the crystal structure of the closely related compound, 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, have confirmed that the 1,3-dioxane ring adopts a chair conformation. capes.gov.br It is highly probable that this compound also exists predominantly in a chair conformation.

Reactivity and Reaction Mechanisms of 5,5 Bis Phenoxymethyl 1,3 Dioxane

Reactions Involving the Phenoxymethyl (B101242) Side Chains

The phenoxymethyl groups attached to the C5 position of the dioxane ring offer specific sites for chemical transformation, primarily involving the ether linkage and potential reactions on the phenyl ring or the methylenic carbon.

Nucleophilic Substitution Reactions at Halogenated Analogs

While 5,5-Bis(phenoxymethyl)-1,3-dioxane itself does not possess a leaving group for standard nucleophilic substitution, its halogenated analogs, such as 5,5-bis(halomethyl)-1,3-dioxanes, are versatile precursors for introducing a wide range of functionalities. For instance, compounds like 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane (B1291294) and 5,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxane (B15075948) serve as key substrates. sigmaaldrich.comsigmaaldrich.com

The primary halide on the methyl group (e.g., -CH₂Br or -CH₂Cl) is susceptible to attack by nucleophiles via an SN2 mechanism. This reaction proceeds with inversion of configuration, although in this achiral substrate, the stereochemical outcome is not a factor. A variety of nucleophiles can be employed to displace the halide, leading to the formation of new C-Nu bonds.

Table 1: Hypothetical SN2 Reactions of a Halogenated Analog

| Halogenated Analog | Nucleophile (Nu⁻) | Reagent Example | Product | Reaction Type |

| 5,5-Bis(bromomethyl)-1,3-dioxane | ⁻OH | NaOH | 5,5-Bis(hydroxymethyl)-1,3-dioxane | Hydrolysis |

| 5,5-Bis(bromomethyl)-1,3-dioxane | ⁻CN | KCN | 5,5-Bis(cyanomethyl)-1,3-dioxane | Cyanation |

| 5,5-Bis(bromomethyl)-1,3-dioxane | ⁻OR' | NaOR' | 5,5-Bis(alkoxymethyl)-1,3-dioxane | Williamson Ether Synthesis |

| 5,5-Bis(bromomethyl)-1,3-dioxane | N₃⁻ | NaN₃ | 5,5-Bis(azidomethyl)-1,3-dioxane | Azide Synthesis |

Cleavage of Ether Linkages

The phenoxymethyl side chains contain robust aryl-alkyl ether linkages (C₆H₅-O-CH₂-). The cleavage of such ethers is a well-established chemical transformation that typically requires harsh conditions, specifically the use of strong acids. wikipedia.org The most common and effective reagents for this purpose are strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com

The reaction mechanism proceeds in two main steps:

Protonation of the Ether Oxygen : The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).

Nucleophilic Attack : A halide ion (I⁻ or Br⁻), acting as a nucleophile, attacks the carbon atom of the C-O bond. For an aryl-alkyl ether like a phenoxymethyl group, the cleavage occurs selectively. The nucleophile attacks the less sterically hindered alkyl carbon (the -CH₂- group) in an SN2 reaction. This is because nucleophilic attack on an sp²-hybridized aromatic carbon is highly unfavorable. libretexts.org

R-CH₂-O-C₆H₅ + HI → R-CH₂-I + C₆H₅OH(Where R represents the 1,3-dioxane (B1201747) core)

Applying this to this compound, treatment with excess HI would cleave both ether linkages, ultimately yielding phenol (B47542) and 5,5-bis(iodomethyl)-1,3-dioxane. The 1,3-dioxane ring itself may also be susceptible to cleavage under these strongly acidic conditions.

Reactions of the 1,3-Dioxane Heterocyclic Ring

The 1,3-dioxane ring, a cyclic acetal (B89532), has its own characteristic reactivity, which is distinct from the side chains. It is generally stable but can be manipulated under specific conditions.

Ring-Opening Polymerization (ROP) Studies of Related Cyclic Carbonates

While the 1,3-dioxane ring itself is an acetal, a structurally related class of monomers used in polymer chemistry are six-membered cyclic carbonates (1,3-dioxan-2-ones). These can be synthesized from the corresponding 1,3-diols, such as derivatives of pentaerythritol (B129877). rsc.orgresearchgate.netrsc.org For example, a hypothetical monomer, 5,5-bis(phenoxymethyl)-1,3-dioxan-2-one, could be synthesized from 2,2-bis(phenoxymethyl)-1,3-propanediol and a carbonyl source like phosgene (B1210022) or by using CO₂ under specific catalytic conditions. rsc.org

The ring-opening polymerization (ROP) of such six-membered cyclic carbonates is a thermodynamically favorable process for producing aliphatic polycarbonates. researchgate.net This polymerization can be initiated by various catalytic systems, including organocatalysts, which are often preferred to avoid metal contamination in the final polymer. nih.gov

Table 2: Common Organocatalyst Systems for ROP of Six-Membered Cyclic Carbonates

| Catalyst Type | Example Catalyst | Initiator | Mechanism Type |

| Guanidine | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Benzyl Alcohol | Hydrogen-Bonding Activation |

| Amidine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Benzyl Alcohol | Hydrogen-Bonding Activation |

| Phosphazene Base | t-BuP₄ | Benzyl Alcohol | Anionic |

| N-Heterocyclic Carbene (NHC) | IMes | Benzyl Alcohol | Nucleophilic |

The mechanism typically involves the activation of an initiator (often an alcohol) by the catalyst, which then attacks the carbonyl carbon of the cyclic carbonate monomer to initiate ring-opening and chain propagation.

Stability and Degradation Pathways

The 1,3-dioxane ring is a cyclic acetal, a functional group known for its specific stability profile. It serves effectively as a protecting group in organic synthesis because it is stable under neutral, basic, oxidative, and reductive conditions. thieme-connect.de

However, the key reactivity of the 1,3-dioxane ring is its lability towards acid. thieme-connect.de The primary degradation pathway is acid-catalyzed hydrolysis. In the presence of aqueous acid, the acetal linkage is cleaved, leading to the ring-opening of the dioxane. The mechanism involves protonation of one of the ring oxygens, followed by C-O bond scission to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton regenerates the original 1,3-diol and the corresponding aldehyde or ketone from which the acetal was formed.

For this compound, which is derived from formaldehyde (B43269), the degradation products would be 2,2-bis(phenoxymethyl)-1,3-propanediol and formaldehyde. Studies on related 2,5-disubstituted-1,3-dioxanes have shown that the rate of hydrolysis can be influenced by the stereochemistry of the substituents. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the reactivity of this compound requires insight into the conformational behavior of the dioxane ring and the electronic effects of its substituents. Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de Conformational analyses on related 5-substituted and 5,5-disubstituted 1,3-dioxanes have been performed to determine the energetic barriers and pathways of ring inversion. acs.orgresearchgate.net The presence of bulky substituents at the C5 position, such as the phenoxymethyl groups, influences the ring's conformational equilibrium, which in turn can affect the accessibility of reaction sites.

Mechanistic studies of the key transformations highlight the following:

Ether Cleavage : The mechanism is definitively acid-catalyzed, proceeding via an SN2 pathway at the primary benzylic-type carbon due to the inability of the phenyl ring to act as a leaving group or accommodate nucleophilic attack. libretexts.orgacs.org The rate-determining step is typically the nucleophilic attack of the halide on the protonated ether.

Acetal Hydrolysis : This is a classic acid-catalyzed reaction where the formation of a stabilized oxocarbenium ion intermediate is the key step. The reaction is reversible, and the equilibrium can be controlled by the removal of water.

ROP of Carbonate Analogs : For organocatalyzed ROP, detailed mechanistic studies show two primary pathways. nih.gov In the hydrogen-bonding activation mechanism (e.g., with TBD or DBU), the catalyst activates the initiator alcohol and the monomer simultaneously through a network of hydrogen bonds. In nucleophilic mechanisms (e.g., with some NHCs), the catalyst directly attacks the monomer to form a reactive intermediate that initiates polymerization.

Computational Chemistry and Theoretical Studies on 5,5 Bis Phenoxymethyl 1,3 Dioxane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For a molecule like 5,5-Bis(phenoxymethyl)-1,3-dioxane, DFT calculations can provide deep insights into its geometry, stability, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

Electronic structure analysis, following geometry optimization, would reveal details about the distribution of electrons within the molecule. This includes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity. The presence of electronegative oxygen atoms in the dioxane ring and the phenoxymethyl (B101242) substituents would lead to a non-uniform electron density distribution, with regions of higher electron density around the oxygen atoms.

Prediction of Spectroscopic Parameters

DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can be compared with experimental data for validation. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.

Theoretically calculated ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental spectra and the assignment of signals to specific atoms in the molecule. The predicted chemical shifts would be sensitive to the conformational state of the dioxane ring and the orientation of the phenoxymethyl groups.

Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. The characteristic vibrational modes of the C-O-C bonds in the dioxane ring and the phenoxy groups, as well as the C-H stretching and bending vibrations, would provide a unique spectroscopic fingerprint for the molecule.

Molecular Mechanics and Dynamics Simulations

While DFT provides a detailed quantum mechanical description of a molecule, molecular mechanics and dynamics simulations offer a computationally less intensive approach to explore the conformational landscape and dynamic behavior of larger molecules over time.

Conformational Energy Landscape Exploration

The 1,3-dioxane (B1201747) ring is known for its conformational flexibility, primarily through a chair-to-chair interconversion. For this compound, the presence of two bulky substituents at the C5 position introduces significant steric considerations that influence the conformational preferences and the energy barriers between different conformations.

Molecular mechanics calculations can be used to map the potential energy surface (PES) of the molecule as a function of key dihedral angles in the dioxane ring. This would identify the stable chair and twist-boat conformations and the transition states connecting them. Studies on similar 5,5-disubstituted 1,3-dioxanes have shown that the energy barrier for the chair-to-chair inversion can be significant. For instance, in 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the interconversion barrier was experimentally determined to be 8.9 kcal/mol. A similar energy barrier would be expected for this compound.

Solvent Effects on Conformational Equilibrium

The conformational equilibrium of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into how the solvent affects the relative energies of different conformers.

In polar solvents, conformations with a larger dipole moment may be stabilized, shifting the conformational equilibrium. For this compound, the polarity of the solvent could influence the orientation of the phenoxymethyl groups and the puckering of the dioxane ring. Research on analogous compounds has indicated that the solvent can have a noticeable effect on the interconversion barrier.

Advanced Quantum Chemical Approximations (e.g., PBE/3ζ, RI-MP2/λ2)

For a more accurate description of the energetics and non-covalent interactions within this compound, advanced quantum chemical methods can be employed.

The PBE/3ζ level of theory, a form of DFT, has been successfully used to simulate the ring inversion pathway in related 1,3-dioxane systems. This method provides a good description of the potential energy surface and the transition states involved in conformational changes.

For even higher accuracy, particularly in describing dispersion forces which are important in a molecule with phenyl groups, methods like the second-order Møller-Plesset perturbation theory with the resolution of the identity approximation (RI-MP2) can be utilized. Calculations at the RI-MP2/λ2 level of theory would provide a more refined understanding of the interconversion barrier and the subtle energetic differences between various conformers of this compound.

Table of Predicted Conformational Analysis Data for a 5,5-Disubstituted 1,3-Dioxane Analog *

| Computational Method | Property | Predicted Value |

| DFT (PBE/3ζ) | Ring Conformation | Chair |

| Experimental (NMR) | Interconversion Barrier | 8.9 kcal/mol |

| RI-MP2/λ2 | Ring Inversion Path | Simulation of chair-to-chair interconversion |

*Data based on studies of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, a structural analog.

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as Monomers or Building Blocks in Polymer Synthesis

The bifunctional nature of 5,5-Bis(phenoxymethyl)-1,3-dioxane, combined with the reactivity of its phenoxy groups, makes it an attractive monomer for various polymerization techniques. Its rigid dioxane core and flexible ether linkages allow for the creation of polymers with a unique combination of properties.

Poly(aryl ether) Dendrimers and Monodendrons

While direct synthesis of poly(aryl ether) dendrimers using this compound is a developing area of research, the foundational chemistry for creating such structures is well-established. The core structure of this compound is analogous to other di-functional phenols that have been successfully employed in the synthesis of hyperbranched polymers. The general approach involves the Williamson ether synthesis, where the phenoxide ions of the monomer react with an activated benzyl halide.

Hypothetical Synthetic Route for Poly(aryl ether) Dendron Synthesis:

| Step | Reactant A | Reactant B | Conditions | Product |

| 1 | This compound | Activating Agent (e.g., NaH) | Anhydrous Solvent (e.g., THF) | Disodium salt of this compound |

| 2 | Disodium salt of this compound | Benzyl halide with reactive sites | High Temperature | First-generation dendron |

| 3 | First-generation dendron | Deprotection/Activation | Specific reagents | Activated first-generation dendron |

| 4 | Activated first-generation dendron | This compound | Williamson Ether Synthesis | Second-generation dendron |

This iterative process of activation and reaction with the monomer allows for the controlled, layer-by-layer growth of dendrimers, with each generation increasing the number of terminal functional groups. The resulting poly(aryl ether) dendrimers and monodendrons are characterized by their globular shape, low viscosity, and high solubility, making them suitable for applications in drug delivery, catalysis, and nanoscale technologies.

Polycarbonates and Other Polymer Architectures via Ring-Opening Polymerization

The 1,3-dioxane (B1201747) ring in this compound presents an opportunity for ring-opening polymerization (ROP) to synthesize polycarbonates and other polymers. While the direct ROP of the unsubstituted 1,3-dioxane ring is challenging, its derivatives can be functionalized to facilitate this process. For instance, conversion of the phenoxymethyl (B101242) groups to hydroxymethyl groups would yield a diol that can be reacted with phosgene (B1210022) or a phosgene equivalent to form a cyclic carbonate monomer. This monomer can then undergo ROP to produce polycarbonates.

The properties of the resulting polycarbonate would be influenced by the presence of the bulky side groups originating from the dioxane ring, potentially leading to materials with enhanced thermal stability and specific mechanical properties.

Potential Polymer Architectures from this compound Derivatives:

| Polymer Type | Polymerization Method | Key Monomer Feature | Potential Properties |

| Polycarbonates | Ring-Opening Polymerization | Cyclic carbonate derivative | High thermal stability, amorphous nature |

| Polyesters | Polycondensation | Diol derivative | Tunable mechanical properties, biodegradability |

| Polyethers | Ring-Opening Polymerization | Epoxide derivative | Chemical resistance, flexibility |

Role in the Design and Synthesis of Novel Organic Materials

Beyond traditional polymer synthesis, the unique geometry and functionality of this compound make it a candidate for the construction of more complex and highly ordered organic materials.

Integration into Flexible Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. The incorporation of flexible linkers is a key strategy for designing COFs with dynamic properties. The ether linkages in this compound provide rotational freedom, which could be harnessed to create flexible COFs.

To be used as a building block in COF synthesis, the phenoxy groups of this compound would need to be functionalized with reactive groups, such as aldehydes or amines, that can participate in the reversible bond formation required for COF crystallization. The resulting COF would possess a framework with inherent flexibility, allowing for potential applications in gas storage, separation, and sensing, where the material's ability to respond to external stimuli is advantageous.

Development of Other Advanced Functional Materials

The versatility of this compound extends to the development of other advanced functional materials. Its aromatic character and the presence of ether linkages make it a suitable precursor for materials with interesting optical and electronic properties. For example, it could be incorporated into the backbone of conjugated polymers to modulate their solubility and solid-state packing. Furthermore, the dioxane ring can be opened under acidic conditions, providing a route to functionalized polyvinyl alcohol derivatives with tailored functionalities.

Strategies for Architectural Control in Material Design

The precise control over the architecture of polymers and materials is crucial for tailoring their properties. The use of this compound offers several strategies for achieving such control.

In dendrimer synthesis, the generation-by-generation growth allows for a high degree of control over the size, molecular weight, and number of peripheral functional groups. This precise control is a hallmark of dendritic macromolecules.

In linear polymer synthesis, the stereochemistry of the 1,3-dioxane ring can be controlled, which can influence the tacticity of the resulting polymer chain during ROP. This, in turn, would affect the polymer's crystallinity, melting point, and mechanical strength.

For the design of COFs, the principles of reticular chemistry can be applied. By carefully selecting the co-monomers to be used with a functionalized this compound derivative, the topology and pore size of the resulting framework can be precisely engineered. The inherent flexibility of the monomer would add another layer of control, allowing for the design of materials with responsive and adaptive structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.